molecular formula C18H17ClN4OS B14936425 N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B14936425
M. Wt: 372.9 g/mol
InChI Key: ZAOUXBNEIKHKKJ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a cyclopenta[c]pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

The cyclopenta[c]pyrazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and diketones . The final step involves coupling the thiazole and cyclopenta[c]pyrazole intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reactions. Purification steps such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Substituted thiazoles and chlorophenyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to specific receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combination of a thiazole ring, a chlorophenyl group, and a cyclopenta[c]pyrazole moiety. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications .

Properties

Molecular Formula

C18H17ClN4OS

Molecular Weight

372.9 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4OS/c19-12-6-4-11(5-7-12)15-10-25-16(21-15)8-9-20-18(24)17-13-2-1-3-14(13)22-23-17/h4-7,10H,1-3,8-9H2,(H,20,24)(H,22,23)

InChI Key

ZAOUXBNEIKHKKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NCCC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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